What is the biochemical structure of Pro-Gly dipeptide
What is the biochemical structure of Pro-Gly dipeptide
An In-Depth Technical Guide to the Biochemical Structure of the Pro-Gly Dipeptide
Introduction
The Pro-Gly dipeptide, formed from the amino acids proline (Pro) and glycine (B1666218) (Gly), represents a fundamental structural motif in biochemistry with profound implications for peptide and protein architecture. This dipeptide is of particular interest to researchers due to the unique conformational properties imparted by its constituent residues. Proline, with its side chain cyclized back onto the backbone amine, is the most conformationally restricted amino acid. In stark contrast, glycine, lacking a side chain beyond a single hydrogen atom, is the most flexible. This combination of extreme rigidity and flexibility makes the Pro-Gly sequence a potent director of polypeptide chain folding, frequently initiating turns and loops that are critical for protein tertiary structure and function.
Molecular Composition and Peptide Bond Formation
The Pro-Gly dipeptide is formed via a dehydration synthesis (condensation) reaction. The carboxyl group (-COOH) of L-proline reacts with the amino group (-NH2) of glycine. A molecule of water is eliminated, and a peptide bond (an amide bond) is formed between the carbonyl carbon of proline and the nitrogen atom of glycine.
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Proline (Pro, P): A unique secondary amino acid (an imino acid) where the side chain is a five-membered pyrrolidine (B122466) ring. This ring structure restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) to a narrow range of values, typically around -60°.
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Glycine (Gly, G): The simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain allows for a much wider range of φ and ψ (psi) dihedral angles compared to other amino acids, granting significant local flexibility to the polypeptide chain.[1]
The resulting Pro-Gly structure has the chemical formula C7H12N2O3. The peptide bond itself is planar due to resonance, which gives it a partial double-bond character. This planarity restricts rotation around the C-N bond (the omega, ω, dihedral angle).[2][3]
The cis-trans Isomerization of the Peptidyl-Prolyl Bond
A critical feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations with a relatively small energy difference.[4][5] While the trans form is generally favored in most peptide bonds by a significant margin due to steric hindrance, the cyclic nature of proline reduces the steric clash in the cis form.[4] This makes the cis conformation energetically more accessible for peptidyl-prolyl bonds, with the cis isomer accounting for 5-10% of such bonds in folded proteins.[6] This isomerization acts as a molecular switch, influencing protein folding kinetics, stability, and function.[4][7]
Conformational Propensity: The β-Turn
The Pro-Gly sequence is a highly effective motif for initiating β-turns, which are secondary structures that reverse the direction of the polypeptide chain.[8][9] A β-turn involves four consecutive amino acid residues (denoted i, i+1, i+2, and i+3). The Pro-Gly moiety typically occupies the i+1 (Pro) and i+2 (Gly) positions.
The conformational constraints of proline pre-organize the chain for a turn, while the flexibility of glycine allows it to adopt the necessary dihedral angles to complete the tight reversal.[10][11] Specifically, the D-Pro-Gly sequence is known to be an excellent stabilizer of β-hairpins.[12] In solution, the Pro-Gly peptide often adopts a C10/β-turn structure, which is characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.[9]
Quantitative Structural Data
The precise geometry of the Pro-Gly dipeptide can be defined by its bond lengths, bond angles, and dihedral angles. While these values can vary slightly depending on the specific conformer and the experimental or computational method used for determination, typical values for peptide backbones provide a reliable reference.
| Parameter | Atoms Involved | Typical Value (Å or °) | Reference |
| Bond Lengths | |||
| Peptide Bond (C-N) | Pro(C) - Gly(N) | ~1.32 - 1.35 Å | [13] |
| Cα - C Bond | Pro(Cα) - Pro(C) | ~1.53 Å | [3] |
| N - Cα Bond | Gly(N) - Gly(Cα) | ~1.47 Å | [3] |
| C=O Bond | Pro(C) = Pro(O) | ~1.23 Å | [3] |
| Dihedral Angles | |||
| Phi (φ) - Proline | C(i-1) - N(i) - Cα(i) - C(i) | ~ -60° | [14][15] |
| Psi (ψ) - Proline | N(i) - Cα(i) - C(i) - N(i+1) | Varies | [14][15] |
| Phi (φ) - Glycine | C(i) - N(i+1) - Cα(i+1) - C(i+1) | Broadly Distributed | [1][14] |
| Psi (ψ) - Glycine | N(i+1) - Cα(i+1) - C(i+1) - N(i+2) | Broadly Distributed | [1][14] |
| Omega (ω) - trans | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~180° | [2][5] |
| Omega (ω) - cis | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~0° | [2][5] |
Experimental Protocols for Structural Determination
The three-dimensional structure of Pro-Gly and related peptides is elucidated through several high-resolution biophysical techniques.
X-ray Crystallography
X-ray crystallography provides atomic-resolution static structures of molecules in their crystalline state.
Detailed Methodology:
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Peptide Synthesis and Purification: The dipeptide is first synthesized, typically using solid-phase peptide synthesis (SPPS), and purified to homogeneity, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
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Crystallization: The purified peptide is dissolved at a high concentration and subjected to a wide range of conditions (e.g., varying precipitants, pH, temperature, and salts) to induce the formation of well-ordered, single crystals.[17][18] Vapor diffusion (hanging or sitting drop) is the most common method.[19]
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Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays, often at a synchrotron source for high intensity.[20] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a distinct diffraction pattern that is recorded on a detector.[17]
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Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This requires solving the "phase problem," which can be done through methods like molecular replacement (if a similar structure is known) or anomalous dispersion (if heavy atoms are incorporated).[17] An atomic model is then built into the electron density map and computationally refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a more physiological representation than a static crystal structure.[21][22]
Detailed Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water (with 10% D₂O) or a deuterated organic solvent, at a concentration of ~0.5-1 mM.[23]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments for peptides include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds (e.g., within a single amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons within a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary source of long-range distance restraints for structure calculation.[21]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence.
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Structural Restraint Generation:
-
Distance Restraints: The intensity of NOESY cross-peaks is proportional to the distance between the corresponding protons (I ∝ 1/r⁶).
-
Dihedral Angle Restraints: The coupling constants (e.g., ³JHNα) measured from high-resolution spectra can be related to the φ dihedral angle via the Karplus equation.[23]
-
-
Structure Calculation and Validation: The collected restraints are used as input for computational algorithms (e.g., molecular dynamics, distance geometry) to generate an ensemble of structures consistent with the NMR data. This ensemble represents the conformational flexibility of the peptide in solution.[24][25]
Visualization of Pro-Gly Dipeptide Structure
The following diagram illustrates the covalent structure of the Pro-Gly dipeptide, highlighting the key functional groups and the peptide bond.
References
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- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
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- 5. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Kinemage [kinemage.biochem.duke.edu]
- 12. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 18. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 23. mdpi.com [mdpi.com]
- 24. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
